
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea, also known as MK-447, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and is known to exhibit potent inhibitory activity against certain enzymes.
科学研究应用
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. It has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the growth and proliferation of cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of various other diseases such as diabetes, hypertension, and inflammation.
作用机制
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea can effectively prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea has been shown to exhibit potent anti-cancer properties in vitro and in vivo. In addition to its anti-cancer effects, this compound has also been shown to exhibit anti-inflammatory and anti-diabetic properties. However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
One of the main advantages of using 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea in lab experiments is its potent inhibitory activity against certain enzymes. This makes it an ideal compound for studying the mechanisms of action of these enzymes and for developing new therapies that target these enzymes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Like all synthetic compounds, 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea may have adverse effects on cells and tissues, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea. One of the most promising areas of research is in the development of new therapies for cancer. By studying the mechanisms of action of this compound, researchers may be able to develop new drugs that are more effective and less toxic than current cancer therapies. Additionally, this compound may have potential applications in the treatment of other diseases such as diabetes, hypertension, and inflammation. Further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.
合成方法
The synthesis of 1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea involves the reaction of 5-fluoro-2-methylphenyl isocyanate with 2-methylpropylamine. This reaction results in the formation of the desired compound, which can then be purified through various techniques such as column chromatography. The synthesis of this compound has been well-documented in the literature and is considered to be relatively straightforward.
属性
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8(2)7-14-12(16)15-11-6-10(13)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPAEDJXYZMRQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoro-2-methylphenyl)-3-(2-methylpropyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

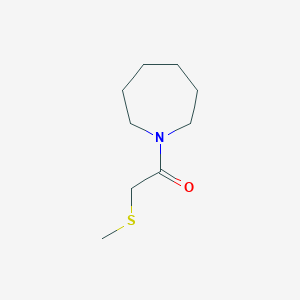
![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

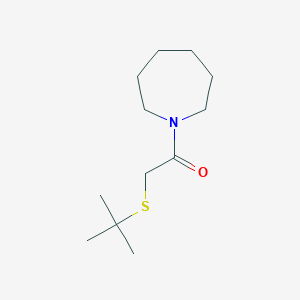
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)
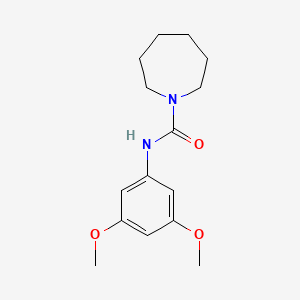
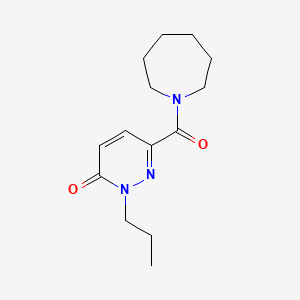

![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)

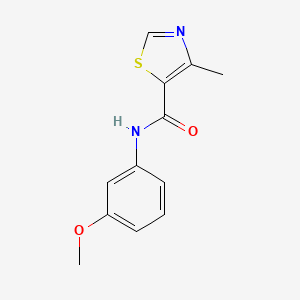

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)